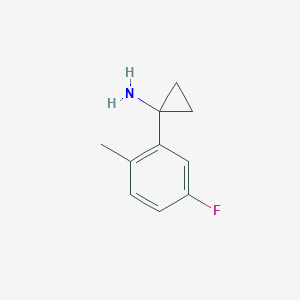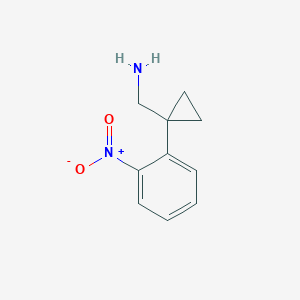![molecular formula C15H19N3O2 B11743841 2-({[(1-propyl-1H-pyrazol-5-yl)methyl]amino}methyl)benzoic acid](/img/structure/B11743841.png)
2-({[(1-propyl-1H-pyrazol-5-yl)methyl]amino}methyl)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-({[(1-propyl-1H-pyrazol-5-yl)methyl]amino}methyl)benzoic acid is a compound that features a benzoic acid moiety linked to a pyrazole ring through an aminomethyl bridge. This structure combines the properties of benzoic acid, known for its antimicrobial and preservative qualities, with the pyrazole ring, which is a versatile scaffold in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({[(1-propyl-1H-pyrazol-5-yl)methyl]amino}methyl)benzoic acid typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the cyclization of hydrazines with 1,3-diketones under acidic or basic conditions.
Alkylation: The pyrazole ring is then alkylated with propyl halides to introduce the propyl group.
Aminomethylation: The alkylated pyrazole is reacted with formaldehyde and a secondary amine to introduce the aminomethyl group.
Coupling with benzoic acid: Finally, the aminomethylated pyrazole is coupled with benzoic acid using coupling reagents like EDCI or DCC in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial for maximizing yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-({[(1-propyl-1H-pyrazol-5-yl)methyl]amino}methyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The benzoic acid moiety can be oxidized to form benzoate derivatives.
Reduction: The pyrazole ring can be reduced under hydrogenation conditions.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Nucleophiles like alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Benzoate derivatives.
Reduction: Reduced pyrazole derivatives.
Substitution: Substituted aminomethyl derivatives.
Scientific Research Applications
2-({[(1-propyl-1H-pyrazol-5-yl)methyl]amino}methyl)benzoic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential as a drug candidate due to its unique structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-({[(1-propyl-1H-pyrazol-5-yl)methyl]amino}methyl)benzoic acid involves its interaction with specific molecular targets. The benzoic acid moiety can interact with enzymes and proteins, potentially inhibiting their activity. The pyrazole ring can bind to receptors or enzymes, modulating their function. The aminomethyl bridge provides flexibility, allowing the compound to adopt various conformations and interact with multiple targets.
Comparison with Similar Compounds
Similar Compounds
- 2-({[(1-methyl-1H-pyrazol-5-yl)methyl]amino}methyl)benzoic acid
- 2-({[(1-ethyl-1H-pyrazol-5-yl)methyl]amino}methyl)benzoic acid
- 2-({[(1-butyl-1H-pyrazol-5-yl)methyl]amino}methyl)benzoic acid
Uniqueness
2-({[(1-propyl-1H-pyrazol-5-yl)methyl]amino}methyl)benzoic acid is unique due to the presence of the propyl group on the pyrazole ring, which can influence its lipophilicity and binding affinity to various targets. This structural variation can result in different biological activities and pharmacokinetic properties compared to its analogs.
Properties
Molecular Formula |
C15H19N3O2 |
|---|---|
Molecular Weight |
273.33 g/mol |
IUPAC Name |
2-[[(2-propylpyrazol-3-yl)methylamino]methyl]benzoic acid |
InChI |
InChI=1S/C15H19N3O2/c1-2-9-18-13(7-8-17-18)11-16-10-12-5-3-4-6-14(12)15(19)20/h3-8,16H,2,9-11H2,1H3,(H,19,20) |
InChI Key |
QMWPYZXTSXZPCK-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C(=CC=N1)CNCC2=CC=CC=C2C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(difluoromethyl)-N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B11743764.png)
![{[1-(4-Chlorophenyl)ethylidene]amino}urea](/img/structure/B11743771.png)
amine](/img/structure/B11743776.png)



-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11743799.png)

![{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}(propyl)amine](/img/structure/B11743813.png)
![N-[(4-ethoxyphenyl)methyl]-1-methyl-1H-pyrazol-4-amine](/img/structure/B11743814.png)


![N-{[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}-1-methyl-1H-pyrazol-3-amine](/img/structure/B11743835.png)
![1-[(1-ethyl-3-methyl-1H-pyrazol-5-yl)methyl]piperidin-4-amine](/img/structure/B11743838.png)
